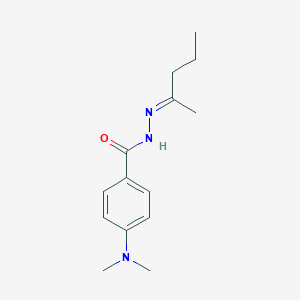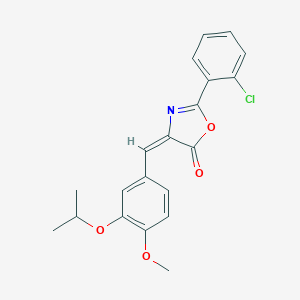![molecular formula C15H11BrClN3O B450073 {4-BROMO-2-[2-(2-CHLOROPHENYL)CARBOHYDRAZONOYL]PHENOXY}METHYL CYANIDE](/img/structure/B450073.png)
{4-BROMO-2-[2-(2-CHLOROPHENYL)CARBOHYDRAZONOYL]PHENOXY}METHYL CYANIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-BROMO-2-[2-(2-CHLOROPHENYL)CARBOHYDRAZONOYL]PHENOXY}METHYL CYANIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique molecular structure, which includes bromine, chlorine, and phenoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-BROMO-2-[2-(2-CHLOROPHENYL)CARBOHYDRAZONOYL]PHENOXY}METHYL CYANIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromo-2-chlorobenzoyl chloride with phenoxyacetonitrile in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Analyse Des Réactions Chimiques
Types of Reactions
{4-BROMO-2-[2-(2-CHLOROPHENYL)CARBOHYDRAZONOYL]PHENOXY}METHYL CYANIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
{4-BROMO-2-[2-(2-CHLOROPHENYL)CARBOHYDRAZONOYL]PHENOXY}METHYL CYANIDE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of {4-BROMO-2-[2-(2-CHLOROPHENYL)CARBOHYDRAZONOYL]PHENOXY}METHYL CYANIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit acetylcholinesterase, an enzyme involved in neurotransmission, thereby affecting nerve signal transmission .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-(2-(4-chlorophenyl)sulfonyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 4-Bromo-2-(2-(2,4-dichlorobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
Uniqueness
{4-BROMO-2-[2-(2-CHLOROPHENYL)CARBOHYDRAZONOYL]PHENOXY}METHYL CYANIDE is unique due to its specific combination of bromine and chlorine atoms, which confer distinct chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C15H11BrClN3O |
|---|---|
Poids moléculaire |
364.62g/mol |
Nom IUPAC |
2-[4-bromo-2-[(Z)-[(2-chlorophenyl)hydrazinylidene]methyl]phenoxy]acetonitrile |
InChI |
InChI=1S/C15H11BrClN3O/c16-12-5-6-15(21-8-7-18)11(9-12)10-19-20-14-4-2-1-3-13(14)17/h1-6,9-10,20H,8H2/b19-10- |
Clé InChI |
RUCRPEGCQSNBGP-GRSHGNNSSA-N |
SMILES |
C1=CC=C(C(=C1)NN=CC2=C(C=CC(=C2)Br)OCC#N)Cl |
SMILES isomérique |
C1=CC=C(C(=C1)N/N=C\C2=C(C=CC(=C2)Br)OCC#N)Cl |
SMILES canonique |
C1=CC=C(C(=C1)NN=CC2=C(C=CC(=C2)Br)OCC#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[1-(4-cyclohexylphenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B449990.png)


![N'-[1-(4-methoxyphenyl)propylidene]-4-methylbenzohydrazide](/img/structure/B449993.png)

![[2-Ethoxy-6-iodo-4-(2-phenylcarbohydrazonoyl)phenoxy]acetonitrile](/img/structure/B450000.png)


![3-[(2-bromophenoxy)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide](/img/structure/B450006.png)

![2-[2-[(E)-[2-(4-ethoxycarbonylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B450010.png)
![N'-[(1E)-1-(4-chlorophenyl)propylidene]-3,4,5-trihydroxybenzohydrazide](/img/structure/B450012.png)
![2-(2-bromo-6-methoxy-4-{(E)-[2-(4-methylphenyl)hydrazinylidene]methyl}phenoxy)-N-(2-methoxyphenyl)acetamide](/img/structure/B450014.png)
![4-[(2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-methylpropanoate](/img/structure/B450016.png)
